molecular formula C13H18ClFN2O B5014460 (4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride

(4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride

Cat. No.: B5014460
M. Wt: 272.74 g/mol
InChI Key: ZGJDNHFLWDYYFF-UHFFFAOYSA-N
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Description

(4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride is a chemical compound known for its versatile applications in scientific research. Its unique structure, which includes a piperazine ring and a fluorophenyl group, allows it to be used in various fields such as drug development and organic synthesis.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O.ClH/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11;/h3-6H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJDNHFLWDYYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride typically involves the reaction of 4-fluorobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride is widely used in scientific research due to its unique properties:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride involves its interaction with specific molecular targets. The piperazine ring allows it to bind to various receptors and enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity. These interactions lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminophenyl)(4-ethylpiperazin-1-yl)methanone;hydrochloride
  • (4-Amino-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methanone;hydrochloride

Uniqueness

Compared to similar compounds, (4-Ethylpiperazin-1-yl)-(4-fluorophenyl)methanone;hydrochloride stands out due to its fluorophenyl group, which enhances its chemical stability and binding affinity. This makes it particularly valuable in drug development and other scientific research applications .

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